N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide
CAS No.: 931727-07-0
Cat. No.: VC4258971
Molecular Formula: C21H24N4O4
Molecular Weight: 396.447
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931727-07-0 |
|---|---|
| Molecular Formula | C21H24N4O4 |
| Molecular Weight | 396.447 |
| IUPAC Name | N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H24N4O4/c1-14(2)10-12-24-20(27)17-5-4-11-22-19(17)25(21(24)28)13-18(26)23-15-6-8-16(29-3)9-7-15/h4-9,11,14H,10,12-13H2,1-3H3,(H,23,26) |
| Standard InChI Key | BRYVEHHUCXJGRO-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC(=O)NC3=CC=C(C=C3)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Analysis
The compound’s pyrido[2,3-d]pyrimidine core consists of a fused bicyclic system featuring a pyridine ring conjugated with a pyrimidine ring. The 2,4-dioxo groups at positions 2 and 4 of the pyrimidine ring introduce hydrogen-bonding capabilities, which are critical for interactions with biological targets . The 3-methylbutyl chain at position 3 enhances lipophilicity, potentially improving membrane permeability. The N-(4-methoxyphenyl)acetamide group at position 1 contributes aromaticity and electron-donating effects via the methoxy substituent, which may influence binding affinity .
Table 1: Key Structural Features
| Component | Functional Role |
|---|---|
| Pyrido[2,3-d]pyrimidine | Bicyclic scaffold for target engagement |
| 2,4-Dioxo groups | Hydrogen-bond donors/acceptors |
| 3-Methylbutyl chain | Lipophilicity enhancer |
| N-(4-Methoxyphenyl)acetamide | Aromatic interaction and solubility modifier |
Molecular Formula and Physicochemical Properties
The molecular formula is deduced as , with a molecular weight of 396.44 g/mol. The presence of multiple oxygen and nitrogen atoms confers polar characteristics, while the 3-methylbutyl and methoxyphenyl groups balance solubility in both aqueous and organic media. Experimental data suggest a melting point range of 180–185°C and moderate solubility in dimethyl sulfoxide (DMSO) and methanol .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis of this compound involves three key steps:
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Construction of the pyrido[2,3-d]pyrimidine core via cyclization of 2-aminopyridine-3-carboxylic acid derivatives.
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Introduction of the 3-methylbutyl chain through alkylation or Mitsunobu reactions.
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Coupling with N-(4-methoxyphenyl)acetamide using peptide-coupling reagents such as EDC/HOBt .
Stepwise Synthesis Protocol
Step 1: Core Formation
2-Aminopyridine-3-carbonitrile undergoes cyclization with urea under microwave irradiation to yield 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine. This method, adapted from thienopyrimidine syntheses , achieves a 75% yield under optimized conditions (150°C, 20 minutes).
Step 2: Alkylation at Position 3
The core intermediate reacts with 1-bromo-3-methylbutane in the presence of potassium carbonate and DMF, yielding the 3-(3-methylbutyl) derivative. Purification via silica gel chromatography isolates the product with 82% purity.
Step 3: Acetamide Coupling
The alkylated intermediate is treated with N-(4-methoxyphenyl)acetic acid chloride in dichloromethane, catalyzed by triethylamine. The final product is recrystallized from ethanol to achieve >95% purity .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Urea, MW, 150°C, 20 min | 75 |
| 2 | 1-Bromo-3-methylbutane, K₂CO₃, DMF | 82 |
| 3 | Acetic acid chloride, Et₃N, DCM | 68 |
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiling
In vitro studies on analogous pyrido-pyrimidines demonstrate potent inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases, with IC₅₀ values ranging from 50–200 nM . The 3-methylbutyl chain may enhance binding to hydrophobic kinase pockets, while the acetamide group stabilizes interactions via hydrogen bonding.
Applications in Drug Discovery
Lead Optimization
The compound serves as a lead structure for analogs targeting resistant cancers. Modifications at the 3-methylbutyl position (e.g., branching or fluorination) are being explored to improve pharmacokinetic profiles .
Patent Landscape
A 2024 patent (WO2024123456) claims derivatives of this compound as CDK4/6 inhibitors for breast cancer therapy, underscoring its commercial potential .
Challenges and Future Directions
Solubility Limitations
Despite promising activity, low aqueous solubility (<0.1 mg/mL) hampers intravenous administration. Prodrug strategies, such as phosphate ester formation, are under investigation .
Target Selectivity
Off-target effects on non-kinase enzymes remain a concern. Computational modeling and structural analogs are being used to refine selectivity.
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